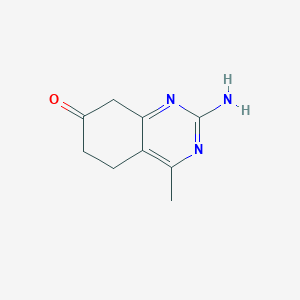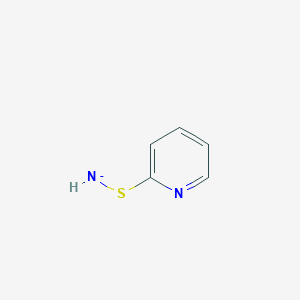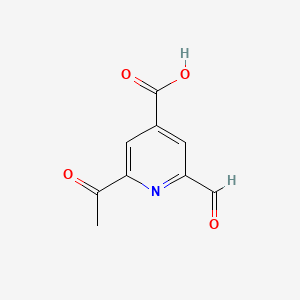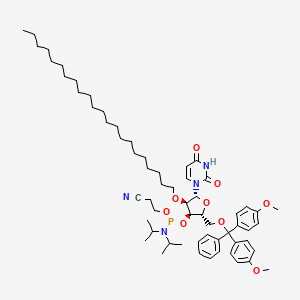
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Mannich reaction, where a mixture of formaldehyde, methylamine, and a suitable ketone is used. The reaction is carried out in ethanol at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. It can inhibit the replication of certain viruses by interfering with viral enzymes. Additionally, it may exert its effects by binding to specific receptors or enzymes in the body, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-one
- 4-Aminotetrahydroquinazoline derivatives
- 3-Azabicyclo[3.3.1]nonanes
Uniqueness
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-4-methyl-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H11N3O/c1-5-7-3-2-6(13)4-8(7)12-9(10)11-5/h2-4H2,1H3,(H2,10,11,12) |
InChI Key |
LAYRBWCZNQWLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)CC2=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)






![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)

